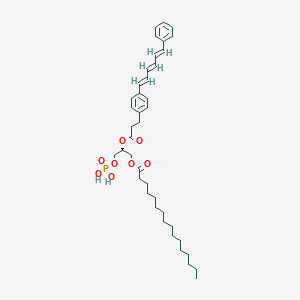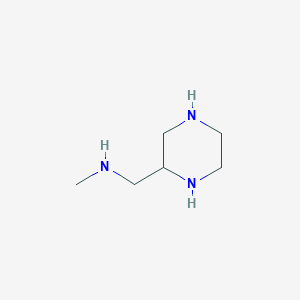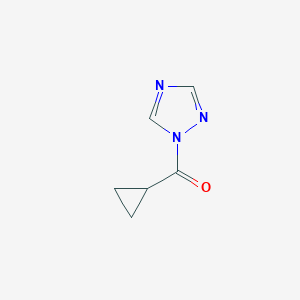
cyclopropyl(1H-1,2,4-triazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have been shown to possess diverse biological activities.
Mecanismo De Acción
The mechanism of action of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. It may also act by modulating the activity of various receptors, leading to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone has been shown to possess diverse biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial species, including Candida albicans and Staphylococcus aureus. It has also been shown to possess antitumor activity against various cancer cell lines, including breast and lung cancer. In addition, it has been shown to possess anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cyclopropyl(1H-1,2,4-triazol-1-yl)methanone in lab experiments is its diverse biological activity. It can be used to study the mechanisms of action of various enzymes and receptors, as well as to investigate potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the study of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone. One potential area of investigation is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. In addition, further studies are needed to fully understand its mechanism of action and to investigate its potential as a ligand for various receptors. Finally, the synthesis of novel derivatives of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone may lead to the discovery of compounds with even greater biological activity.
Métodos De Síntesis
The synthesis of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone involves the reaction of cyclopropylamine with ethyl chloroformate in the presence of triethylamine and subsequent reaction with sodium azide. The reaction yields a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone has been extensively studied for its potential as a therapeutic agent. It has been shown to possess antifungal, antibacterial, antitumor, and anti-inflammatory activities. In addition, it has been investigated for its potential as a ligand for various receptors, including GABA-A and adenosine receptors.
Propiedades
Número CAS |
121432-05-1 |
|---|---|
Nombre del producto |
cyclopropyl(1H-1,2,4-triazol-1-yl)methanone |
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
cyclopropyl(1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C6H7N3O/c10-6(5-1-2-5)9-4-7-3-8-9/h3-5H,1-2H2 |
Clave InChI |
YGSIVQOXOMZTQW-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)N2C=NC=N2 |
SMILES canónico |
C1CC1C(=O)N2C=NC=N2 |
Sinónimos |
1H-1,2,4-Triazole,1-(cyclopropylcarbonyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
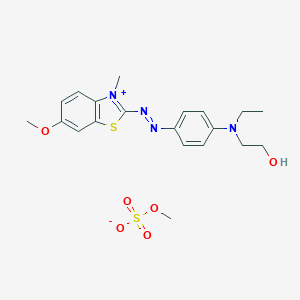
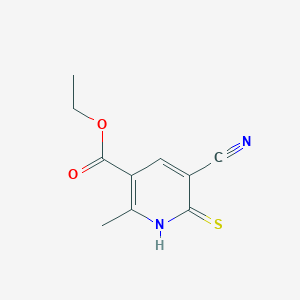
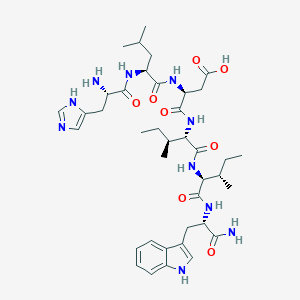
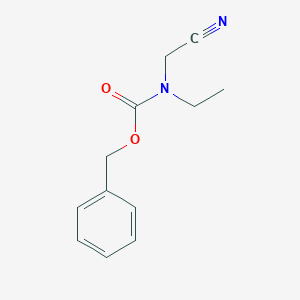
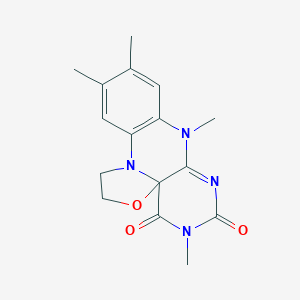
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)

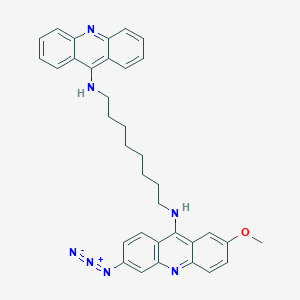
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
